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Compound Name: Afatinib Impurity C

Cat. No.: B1311641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Afatinib is a potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR)

and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment

of non-small cell lung cancer (NSCLC). During the synthesis and storage of Afatinib, process-

related impurities and degradation products can arise, which may affect the safety and efficacy

of the drug product.[1] Therefore, accurate quantification of these impurities is a critical aspect

of quality control in pharmaceutical manufacturing.

Afatinib Impurity C, chemically known as (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-

((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, is one such

potential impurity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a

powerful and direct method for the quantification of impurities without the need for a specific

reference standard for each impurity.[2][3] This is because the signal intensity in an NMR

spectrum is directly proportional to the number of nuclei giving rise to the signal.[3]

This application note provides a detailed protocol for the quantification of Afatinib Impurity C
in a sample matrix using 1H-qNMR with an internal standard.

Principle of qNMR for Impurity Quantification
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Quantitative NMR relies on the principle that the integrated area of a specific resonance signal

is directly proportional to the molar concentration of the corresponding nucleus in the sample.

By comparing the integral of a signal from the analyte (Afatinib Impurity C) to the integral of a

signal from a certified internal standard of known concentration, the concentration of the

analyte can be accurately determined.[4]

The purity of the analyte can be calculated using the following equation:

Where:

I_analyte and I_std are the integral values of the signals for the analyte and internal

standard, respectively.

N_analyte and N_std are the number of protons corresponding to the integrated signals of

the analyte and internal standard.

MW_analyte and MW_std are the molecular weights of the analyte and internal standard.

m_analyte and m_std are the masses of the sample and internal standard.

Purity_std is the certified purity of the internal standard.

Experimental Protocol
Materials and Equipment

Sample: Afatinib sample containing Impurity C

Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

NMR Spectrometer: 400 MHz or higher, equipped with a proton probe

NMR Tubes: 5 mm high-precision NMR tubes

Analytical Balance: Capable of weighing to ± 0.01 mg

Volumetric flasks, pipettes, and syringes
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Vortex mixer

Sample Preparation
Internal Standard Stock Solution: Accurately weigh approximately 10 mg of maleic acid into a

10 mL volumetric flask. Dissolve in and dilute to volume with DMSO-d6.

Sample Preparation: Accurately weigh approximately 20 mg of the Afatinib sample

containing Impurity C into a vial.

qNMR Sample Preparation: To the vial containing the weighed sample, add a precise volume

(e.g., 0.5 mL) of the internal standard stock solution. Then, add a sufficient volume of DMSO-

d6 to bring the total volume to approximately 0.7 mL.

Dissolution: Vortex the vial for at least 1 minute to ensure complete dissolution of both the

sample and the internal standard.

Transfer: Carefully transfer the solution to a 5 mm NMR tube.

1H-NMR Data Acquisition
Spectrometer: 400 MHz NMR spectrometer

Pulse Program: A standard 90° pulse sequence (e.g., zg30)

Acquisition Parameters:

Spectral Width (SW): 20 ppm

Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio of at least 150 for the

signals of interest)

Relaxation Delay (D1): 5 x T1 (A long relaxation delay of at least 30 seconds is

recommended to ensure full relaxation of all protons, which is crucial for accurate

quantification).

Acquisition Time (AQ): At least 3 seconds
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Temperature: 298 K

Data Processing and Analysis
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz

and perform a Fourier transform.

Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline

correction across the entire spectral region.

Signal Selection:

Internal Standard (Maleic Acid): Select the singlet signal of the two olefinic protons, which

appears around δ 6.2 ppm in DMSO-d6.

Afatinib Impurity C: Based on the structure of Afatinib Impurity C, a unique and well-

resolved signal should be chosen for quantification. The protons of the dimethylamino

group are expected to produce a singlet at approximately δ 2.2 ppm. This signal is often

well-separated from other signals and can be used for quantification.

Afatinib: The corresponding dimethylamino protons on Afatinib appear at a similar

chemical shift. If the goal is to quantify the impurity relative to the active pharmaceutical

ingredient (API), a distinct signal for Afatinib must also be chosen.

Integration: Integrate the selected signals for the internal standard and Afatinib Impurity C.

The integration region should cover at least 20 times the full width at half maximum (FWHM)

of the peak.

Calculation: Use the purity equation provided above to calculate the amount of Afatinib
Impurity C in the sample.

Data Presentation
The following table presents representative data for the qNMR quantification of Afatinib
Impurity C.
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Parameter Value

Internal Standard (Maleic Acid)

Mass (m_std) 10.25 mg

Molecular Weight (MW_std) 116.07 g/mol

Purity (Purity_std) 99.8%

Number of Protons (N_std) 2

Integral (I_std) 1.00

Sample (Afatinib with Impurity C)

Mass (m_analyte) 20.50 mg

Afatinib Impurity C

Molecular Weight (MW_analyte) 485.95 g/mol

Number of Protons (N_analyte) 6 (dimethylamino group)

Integral (I_analyte) 0.085

Calculated Purity of Impurity C 0.49% (w/w)

Note: The data presented in this table is for illustrative purposes only and represents a

hypothetical quantification.
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Caption: Afatinib Signaling Pathway Inhibition.
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Caption: Experimental Workflow for qNMR Quantification.
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Conclusion
1H-qNMR is a highly accurate and precise method for the quantification of Afatinib Impurity
C. It offers the significant advantage of not requiring an isolated standard of the impurity for

quantification, thereby simplifying the analytical workflow. The protocol detailed in this

application note provides a robust framework for the implementation of qNMR in the quality

control of Afatinib drug substance and product, ensuring the safety and efficacy of the final

pharmaceutical product. Proper optimization of experimental parameters, particularly the

relaxation delay, is critical for obtaining accurate quantitative results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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